molecular formula C6H3FO7S2 B14800115 2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate

2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate

Cat. No.: B14800115
M. Wt: 270.2 g/mol
InChI Key: PURWEOGLAOJTSK-UHFFFAOYSA-N
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Description

2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a benzodioxathiol ring with a sulfurofluoridate group, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate typically involves the reaction of benzodioxathiol derivatives with sulfuryl fluoride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the successful formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce thiol compounds .

Scientific Research Applications

2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .

Properties

Molecular Formula

C6H3FO7S2

Molecular Weight

270.2 g/mol

IUPAC Name

4-fluorosulfonyloxy-2,2-dioxo-1,3,2λ6-benzodioxathiole

InChI

InChI=1S/C6H3FO7S2/c7-15(8,9)12-4-2-1-3-5-6(4)14-16(10,11)13-5/h1-3H

InChI Key

PURWEOGLAOJTSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OS(=O)(=O)F)OS(=O)(=O)O2

Origin of Product

United States

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